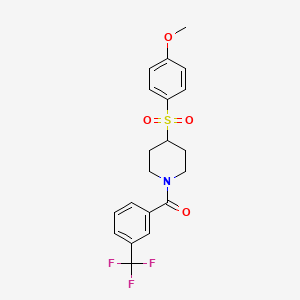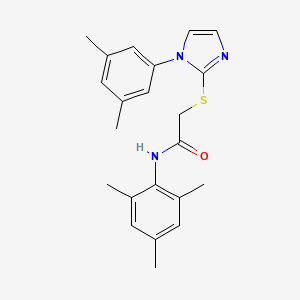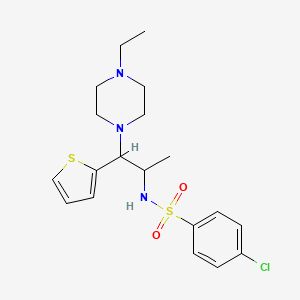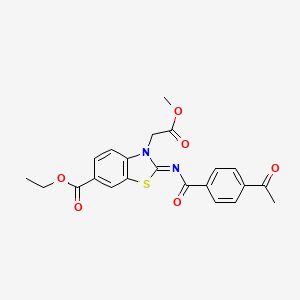
(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone is a useful research compound. Its molecular formula is C20H20F3NO4S and its molecular weight is 427.44. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Nucleophilic Aromatic Substitution Reactions
One area of research related to the functional groups present in the mentioned compound involves nucleophilic aromatic substitution reactions. For instance, Pietra and Vitali (1972) discussed reactions involving piperidine and nitro-group substitutions in benzene, demonstrating the mechanisms of addition-elimination with rapid expulsion of the nitro-group. This study provides insights into the reactivity of aromatic compounds with sulfonate and piperidine groups, which are relevant to understanding the chemical behavior of the compound (Pietra & Vitali, 1972).
Synthesis and Impurities in Pharmaceutical Compounds
Another relevant area is the synthesis of pharmaceuticals and the study of their impurities. Saini et al. (2019) reviewed novel synthesis methods for omeprazole, a proton pump inhibitor, focusing on pharmaceutical impurities. This research underscores the importance of understanding the synthesis and potential impurities of complex organic compounds, which may include sulfonamide and piperidine structures similar to the compound (Saini et al., 2019).
Antibody-Based Methods for Analysis
The use of antibodies in analytical chemistry for detecting specific compounds, including those with complex structures like sulfonamides or piperidines, has been reviewed by Fránek and Hruška (2018). This approach is vital for environmental and food analysis, demonstrating the broad applicability of antibody-based methods in detecting and studying compounds with structures related to the compound (Fránek & Hruška, 2018).
Cytochrome P450 Isoforms and Drug Metabolism
Research on the inhibition of Cytochrome P450 isoforms in human liver microsomes by chemical inhibitors, including sulfonamide structures, is crucial for understanding drug metabolism and potential drug-drug interactions. Khojasteh et al. (2011) provide a comprehensive review of the selectivity and potency of chemical inhibitors, highlighting the role of structural features in influencing metabolic pathways (Khojasteh et al., 2011).
Ligands for Receptor Binding
The design and evaluation of ligands for D2-like receptors, as discussed by Sikazwe et al. (2009), involve the exploration of arylcycloalkylamines and their structural components. This research is relevant for understanding how specific functional groups, such as those present in the compound of interest, contribute to receptor binding and selectivity (Sikazwe et al., 2009).
特性
IUPAC Name |
[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3NO4S/c1-28-16-5-7-17(8-6-16)29(26,27)18-9-11-24(12-10-18)19(25)14-3-2-4-15(13-14)20(21,22)23/h2-8,13,18H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXOJOOPUZNMMDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-{3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/no-structure.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-methoxybenzamide](/img/structure/B2800963.png)

![3-((6-Ethoxybenzo[d]thiazol-2-yl)thio)-1-(4-morpholinophenyl)pyrrolidine-2,5-dione](/img/structure/B2800966.png)

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2800972.png)


![3-Bromo-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]pyridine](/img/structure/B2800976.png)





